molecular formula C12H16 B3053885 Benzene, (2,2-dimethyl-1-methylenepropyl)- CAS No. 5676-29-9

Benzene, (2,2-dimethyl-1-methylenepropyl)-

Cat. No.: B3053885
CAS No.: 5676-29-9
M. Wt: 160.25 g/mol
InChI Key: OJHQXSRIBZMCSR-UHFFFAOYSA-N
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Description

It is a derivative of styrene, where the vinyl group is substituted with a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzene, (2,2-dimethyl-1-methylenepropyl)- can be synthesized through several methods. One common approach involves the alkylation of benzene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via a Friedel-Crafts alkylation mechanism, resulting in the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of Benzene, (2,2-dimethyl-1-methylenepropyl)- often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts and solvents are carefully selected to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

Benzene, (2,2-dimethyl-1-methylenepropyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzene, (2,2-dimethyl-1-methylenepropyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzene, (2,2-dimethyl-1-methylenepropyl)- involves its interaction with various molecular targets and pathways. In polymerization reactions, the compound acts as a monomer that undergoes radical or ionic polymerization to form polymers. In biological systems, it may interact with enzymes and receptors, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzene, (2,2-dimethyl-1-methylenepropyl)- is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and stability. This makes it valuable in applications requiring specific chemical properties .

Properties

IUPAC Name

3,3-dimethylbut-1-en-2-ylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16/c1-10(12(2,3)4)11-8-6-5-7-9-11/h5-9H,1H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJHQXSRIBZMCSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=C)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80205314
Record name Benzene, (2,2-dimethyl-1-methylenepropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80205314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5676-29-9
Record name Benzene, (2,2-dimethyl-1-methylenepropyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005676299
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, (2,2-dimethyl-1-methylenepropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80205314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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